Diglycol guanidine succinate
Description
Structure
2D Structure
Properties
CAS No. |
176370-26-6 |
|---|---|
Molecular Formula |
C14H32N6O8 |
Molecular Weight |
412.444 |
IUPAC Name |
butanedioic acid;2-[2-(2-hydroxyethoxy)ethyl]guanidine |
InChI |
InChI=1S/2C5H13N3O2.C4H6O4/c2*6-5(7)8-1-3-10-4-2-9;5-3(6)1-2-4(7)8/h2*9H,1-4H2,(H4,6,7,8);1-2H2,(H,5,6)(H,7,8) |
InChI Key |
FRBBWZSIALDJTK-UHFFFAOYSA-N |
SMILES |
C(CC(=O)O)C(=O)O.C(COCCO)N=C(N)N.C(COCCO)N=C(N)N |
Synonyms |
DIGLYCOL GUANIDINE SUCCINATE |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Diglycol Guanidine Succinate
Direct Synthesis of Diglycol Guanidine (B92328) Succinate (B1194679) via Acid-Base Neutralization
The most direct route to forming diglycol guanidine succinate is through a classical acid-base neutralization reaction. In this process, the basic guanidine group of N''-[2-(2-hydroxyethoxy)ethyl]guanidine reacts with the acidic carboxyl groups of succinic acid.
The guanidine moiety is known to be a strong organic base, which in neutral water, exists almost exclusively as the protonated guanidinium (B1211019) cation. This high basicity drives the reaction with succinic acid, a dicarboxylic acid. The resulting product is a salt, where the protonated guanidinium cations are ionically bonded to the succinate anions. The molecular formula, C14H32N6O8, indicates that the salt is formed from two molecules of the guanidine derivative for every one molecule of succinic acid (a 2:1 molar ratio). nih.gov
The synthesis is typically achieved by dissolving the two precursor compounds in a suitable solvent, allowing the neutralization to occur, followed by the isolation of the resulting salt, often through precipitation or evaporation of the solvent.
Reactant Details for Direct Synthesis
| Reactant | Role | Chemical Formula | Key Functional Group(s) |
|---|---|---|---|
| N''-[2-(2-hydroxyethoxy)ethyl]guanidine | Base | C5H13N3O2 | Guanidine, Hydroxyl, Ether |
Advanced Synthetic Routes for N-Substituted Guanidine and Succinate Derivatives
The versatility of the guanidine and succinate scaffolds allows for the creation of a wide array of derivatives through more advanced synthetic routes, enabling the fine-tuning of chemical properties.
The guanidine group, with its multiple nitrogen atoms, can be subjected to various substitution reactions to create N-substituted derivatives. ineosopen.org
Alkylation: Guanidines can be alkylated using alkyl halides or other electrophilic alkylating agents. This process can be complex due to the presence of multiple nucleophilic nitrogen atoms, potentially leading to a mixture of products. However, specific protocols, such as phase-transfer catalysis, have been developed to provide a convenient and mild method for the alkylation of guanidine-containing compounds, yielding highly functionalized guanidines in good to excellent yields. ineosopen.org
Acylation: The acylation of guanidines with reagents like acid chlorides or anhydrides introduces an acyl group onto one of the nitrogen atoms. beilstein-journals.orgcdnsciencepub.com The reaction conditions can influence the outcome; for instance, studies on N,N-dialkylguanidines have shown that acetylation can lead to diacetyl derivatives, which may serve as intermediates for the formation of other cyclic structures like triazines. cdnsciencepub.com The reaction of N,N',N''-tris(benzylamino)guanidinium salts with carboxylic acid chlorides can yield either symmetrical N,N',N''-tris(N-acyl-N-benzylamido)guanidines or mesoionic 1,2,4-triazolium-3-hydrazinides, depending on the conditions. beilstein-journals.org
These strategies allow for the synthesis of a diverse library of guanidine precursors which could then be reacted with succinic acid or its derivatives.
Succinic acid is a versatile building block that can be modified to create a range of functionalized precursors. Common methods for producing succinic acid derivatives include:
Stobbe Condensation: This reaction involves the condensation of a dialkyl succinate ester with an aldehyde or ketone in the presence of a base to form 2(E)-alkylidene succinic acid derivatives. anhuisunsingchem.comgoogle.com
Wittig and Heck Reactions: A Wittig reaction between a phosphorane succinate and an aldehyde, or a Heck reaction of a dialkyl itaconate with a halogen compound, can also yield substituted succinates. anhuisunsingchem.comgoogle.com
Hydrogenation: Succinic acid can be produced on an industrial scale through the catalytic hydrogenation of maleic acid or maleic anhydride. researchgate.net
Fermentation: Bio-based routes involving the fermentation of carbohydrates are becoming increasingly important for producing succinic acid. mdpi.comnih.gov
These functionalized derivatives of succinic acid can then be used in neutralization or other coupling reactions with guanidines to form novel compounds.
Catalytic Approaches in the Synthesis of Guanidine-Containing Compounds
Catalysis offers powerful tools both for the synthesis of guanidines themselves and for using guanidines to catalyze other important chemical transformations.
Chiral guanidines and their derivatives have become recognized as powerful organocatalysts, largely due to their strong basicity and ability to act as hydrogen-bond donors. rsc.org Conversely, organocatalytic methods are also employed for the synthesis of the guanidine core itself. Bifunctional organocatalysts, such as those combining guanidine and thiourea (B124793) moieties, have been developed and applied in reactions like the Michael addition. beilstein-journals.org The synthesis of these complex catalysts often involves a multi-step process, starting from a chiral precursor and using a guanidinylation reagent like N,N′-di-Boc-N″-triflylguanidine to install the guanidine group. beilstein-journals.org Mechanistically, many guanidine catalysts operate by deprotonating a substrate to form a hydrogen-bonded ion pair, which then activates other reactants in the transition state. thieme-connect.com
An innovative application analogous to the chemistry of this compound is the use of bio-organic guanidines as catalysts in polyester (B1180765) synthesis. Specifically, a patented method describes the synthesis of polybutylene succinate (PBS) using bio-organic guanidines like creatinine (B1669602) or guanine (B1146940) as the primary catalyst. justia.comwipo.intgoogle.com This approach is highlighted as a non-toxic alternative to traditional heavy metal catalysts. justia.comgoogle.com
The process occurs in two main stages:
Esterification: Succinic acid and 1,4-butanediol (B3395766) are heated in the presence of the bio-organic guanidine catalyst (e.g., creatinine) at 180°C–200°C. wipo.int This stage proceeds until water is no longer produced.
Polycondensation: A promoter is added, and the reaction continues under vacuum at a higher temperature (210°C–230°C) to build high molecular weight polymer chains. wipo.int
This catalytic system is described as highly efficient, reducing side reactions and allowing for control over the final polymer's molecular weight. wipo.int This demonstrates the catalytic utility of the guanidine functional group in promoting reactions involving succinates, providing a functional parallel to the formation of guanidine-succinate salts.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N''-[2-(2-hydroxyethoxy)ethyl]guanidine |
| Succinic acid |
| N,N',N''-tris(benzylamino)guanidinium chloride |
| N,N',N''-tris(N-acyl-N-benzylamido)guanidines |
| 1,2,4-triazolium-3-hydrazinides |
| Polybutylene succinate (PBS) |
| Creatinine |
| Guanine |
| 1,4-butanediol |
| N,N′-di-Boc-N″-triflylguanidine |
| Diacetyl cyclohexylguanidine |
| Acetyl cyclohexylamine |
Purification and Isolation Techniques for High-Purity Guanidinium Succinate Salts
Achieving high purity is critical for the application of guanidinium succinate salts. Several techniques can be employed, often in combination, to remove impurities such as unreacted precursors, byproducts, and other contaminants. The choice of method depends on the scale of production and the desired final purity.
Crystallization and Recrystallization: Crystallization is a fundamental and highly effective technique for purifying solid organic salts like guanidinium succinates. byjus.com The process relies on the differences in solubility between the desired compound and impurities in a selected solvent system. Crude guanidinium succinate can be dissolved in a suitable solvent (often a water-alcohol mixture) at an elevated temperature to form a saturated solution. google.com As the solution cools, the solubility of the guanidinium succinate decreases, leading to the formation of crystals, while impurities tend to remain in the solution (mother liquor).
For obtaining very pure material, multiple recrystallization steps may be necessary. google.com A significant challenge can be finding a solvent that provides a good solubility differential and yields well-formed crystals. google.com Anti-solvent crystallization, where a second solvent in which the compound is insoluble is added to a solution of the compound, is another effective variant. aiche.org
Electrodialysis: Electrodialysis is an advanced membrane-based separation process particularly suited for recovering and purifying ionic compounds like guanidine salts from dilute or contaminated aqueous solutions. google.commdpi.com This technique uses ion-exchange membranes and an electric potential difference to separate ions from uncharged molecules.
In a typical setup, the contaminated guanidine salt solution (diluate) is passed through a series of compartments separated by alternating cation and anion exchange membranes. google.com When an electric field is applied, the guanidinium cations and succinate anions migrate through the respective membranes into an adjacent compartment, forming a concentrated, purified salt solution (concentrate). This method is highly efficient for removing non-ionic impurities and can concentrate the product simultaneously, reducing the need for high-energy evaporation steps. google.com Purity levels exceeding 98% can be achieved, and electrodialysis can be followed by a final crystallization step to isolate the solid, high-purity salt. google.com The process is advantageous as it can be operated over a wide pH range. google.com
Chromatography: Chromatographic techniques are powerful tools for the separation and purification of organic compounds. For guanidinium succinate salts, methods like column chromatography or preparative high-performance liquid chromatography (HPLC) can be utilized.
Column Chromatography : This method involves passing a solution of the crude product through a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel or alumina. byjus.com Separation occurs based on the differential adsorption of the compound and its impurities to the stationary phase. A solvent or solvent mixture (mobile phase) is used to elute the components from the column. While effective, separating highly polar organic salts on standard silica gel can be challenging. researchgate.netreddit.com
Ion-Exchange Chromatography : This is a specific form of chromatography that is highly suitable for purifying charged molecules like guanidinium salts. The stationary phase is a resin that has charged functional groups which can reversibly bind ions from the sample solution. Impurities can be washed away, and the purified salt can then be eluted by changing the pH or ionic strength of the mobile phase.
High-Performance Liquid Chromatography (HPLC) : HPLC is also used to assess the purity of guanidinium salts by detecting residual impurities like precursor amines or other byproducts. finechem-mirea.ruresearchgate.net On a preparative scale, it can be used for high-level purification, although it is generally more expensive for large-scale production.
Table 2: Comparison of Purification Techniques for Guanidinium Succinate Salts
| Technique | Principle of Separation | Key Advantages | Typical Purity Achieved |
| Recrystallization | Differential solubility of the compound and impurities in a solvent. | Cost-effective, scalable, effective for removing many types of impurities. google.com | High, can exceed 99% with multiple iterations. |
| Electrodialysis | Migration of ions across ion-exchange membranes under an electric field. | Simultaneously purifies and concentrates, effective for dilute solutions, reduces energy consumption. google.com | >98%, can be further improved with crystallization. google.com |
| Chromatography | Differential partitioning of components between a stationary phase and a mobile phase. byjus.com | High resolution, adaptable to various impurities (especially ion-exchange chromatography). | Very high (>99.9%), particularly with preparative HPLC. |
Structural Elucidation and Crystallographic Analysis of Diglycol Guanidine Succinate
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline material. rigaku.comnih.gov This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecule's conformation and the arrangement of ions within the crystal lattice.
Determination of Molecular Geometry and Conformation of the Guanidinium (B1211019) Cation and Succinate (B1194679) Anion
The molecular salt of diglycol guanidine (B92328) succinate is composed of distinct guanidinium cations and succinate anions.
The guanidinium cation , the protonated form of guanidine, is characterized by its Y-shaped, planar structure. acs.orgresearchgate.net This planarity is a direct result of the delocalization of the positive charge across the central carbon atom and the three nitrogen atoms. wikipedia.orgresearchgate.net The C-N bond lengths within the guanidinium ion are typically intermediate between those of a single and a double bond, providing evidence of this resonance stabilization. researchgate.net This charge delocalization contributes to the high stability of the cation. wikipedia.org
The succinate anion is derived from the deprotonation of succinic acid's two carboxylic acid groups. In the crystalline state, the succinate anion can adopt various conformations, primarily described by the torsion angle of its central C-C bond.
While specific crystallographic data for diglycol guanidine succinate is not publicly available, analysis of a closely related structure, amino-guanidinium hydrogen succinate, provides representative geometric parameters.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Guanidinium Cation | |
| Planarity | Nearly planar |
| Average C-N Bond Length | ~1.33 Å |
| Succinate Anion | |
| Conformation | Specific to crystal packing |
Elucidation of Supramolecular Architectures and Crystal Packing
Supramolecular chemistry investigates the organization of molecules into larger, ordered structures through non-covalent interactions. mdpi.com In the case of this compound, the crystal packing is dictated by the efficient arrangement of cations and anions to maximize favorable electrostatic and hydrogen-bonding interactions. nih.govnih.gov
The planar nature of the guanidinium cation and the conformational flexibility of the succinate anion allow for the formation of diverse and intricate three-dimensional networks. These networks often consist of alternating layers or chains of cations and anions, creating a stable crystalline lattice. The specific packing arrangement is influenced by factors such as the stoichiometry of the salt and the presence of any solvent molecules in the crystal. The study of these architectures is crucial for understanding the material's physical properties.
Analysis of Intermolecular Hydrogen Bonding Networks involving Guanidinium and Carboxylate Groups
A defining feature of the crystal structure of guanidinium salts with carboxylates is the extensive network of hydrogen bonds. mit.eduresearchgate.net The guanidinium cation is an excellent hydrogen bond donor, with multiple N-H groups available for interaction. Conversely, the carboxylate groups of the succinate anion are potent hydrogen bond acceptors. rsc.org
The interaction typically involves the formation of strong N-H···O hydrogen bonds. nih.gov The geometry of the guanidinium ion is particularly well-suited for forming bidentate (two-point) hydrogen bonds with the carboxylate groups, a pattern that significantly contributes to the stability of the crystal structure. nih.gov These interactions create robust synthons, which are reliable and predictable structural units that can be used to engineer crystal structures. The analysis of these networks, including the measurement of donor-acceptor distances and angles, is fundamental to understanding the forces holding the crystal together.
| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Significance |
|---|---|---|---|
| Charge-Assisted Hydrogen Bond | N-H···O | 2.7 - 3.0 | Primary interaction stabilizing the crystal lattice. researchgate.net |
| Bidentate Hydrogen Bond | (N-H)₂···O-C-O | - | Strong and directional, often forming supramolecular synthons. nih.gov |
Examination of Charge Delocalization within the Guanidinium Planar System
As previously mentioned, the positive charge in the guanidinium cation is not localized on a single atom but is distributed over the central carbon and the three nitrogen atoms. wikipedia.orgresearchgate.net This delocalization is a key feature of its electronic structure. Single-crystal X-ray diffraction provides experimental evidence for this phenomenon through the precise measurement of C-N bond lengths. In a hypothetical structure with localized charges, one would expect one shorter C=N double bond and two longer C-N single bonds. However, crystallographic studies consistently show three C-N bonds of nearly equal and intermediate length, confirming the resonance-stabilized, delocalized nature of the cation. researchgate.net This electronic feature is responsible for the guanidinium ion's planarity, symmetry, and its ability to form strong, directional hydrogen bonds. acs.orgresearchgate.net
Powder X-ray Diffraction for Polymorphic Identification and Phase Purity
While single-crystal XRD provides the most detailed structural information, powder X-ray diffraction (PXRD) is an essential tool for the characterization of bulk crystalline materials. rsc.org A PXRD experiment generates a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline phase. nih.govresearchgate.net
For this compound, PXRD is used to:
Confirm Phase Purity: By comparing the experimental PXRD pattern of a synthesized batch to a reference pattern (either calculated from single-crystal data or from a known pure sample), one can verify the absence of crystalline impurities.
Identify Polymorphs: Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties. PXRD is a primary method for identifying and distinguishing between different polymorphic forms of a substance, as each polymorph will produce a unique diffraction pattern.
Spectroscopic Characterization of Diglycol Guanidine Succinate
Vibrational Spectroscopy: Infrared and Raman Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the non-covalent interactions within a molecular structure. For diglycol guanidine (B92328) succinate (B1194679), these techniques provide clear signatures for its constituent parts and their interactions.
The vibrational spectrum of diglycol guanidine succinate is a composite of the modes from the guanidinium (B1211019) cation, the succinate anion, and the diglycol chain. The assignment of these bands can be made by comparison with similar compounds, such as guanidinium hydrogen succinate and other carboxylate salts. frontiersin.orgcarlroth.com
The guanidinium cation , C(NH₂)₃⁺, possesses D₃h symmetry, which leads to characteristic vibrational modes. The key vibrations include N-H stretching, C-N stretching, and NH₂ deformation modes. researchgate.net In the solid state, strong hydrogen bonding significantly influences these bands. The N-H stretching vibrations typically appear as a broad band in the 3400-3100 cm⁻¹ region. researchgate.net The asymmetric C-N₃ stretching mode is a prominent feature, often observed near 1678 cm⁻¹, while the NH₂ scissoring (degenerated) vibration is found around 1582 cm⁻¹. researchgate.net
The succinate anion , ⁻OOC-CH₂-CH₂-COO⁻, has its own set of characteristic vibrations. The most significant are the asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) groups. For a deprotonated succinate, a strong asymmetric stretching band (νₐₛ(COO⁻)) is typically observed in the 1560-1590 cm⁻¹ range, while the symmetric stretch (νₛ(COO⁻)) appears around 1390-1420 cm⁻¹. acs.org The difference between these two frequencies (Δν) can provide information about the coordination mode of the carboxylate group. Additionally, C-H stretching vibrations of the methylene (B1212753) groups appear just below 3000 cm⁻¹, and various bending, rocking, and wagging modes for the CH₂ groups are found in the 1450-800 cm⁻¹ region. acs.org
A summary of the expected characteristic vibrational modes is presented in the table below.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source(s) |
| Guanidinium | N-H Stretching | 3400 - 3100 (broad) | researchgate.net |
| C-N₃ Asymmetric Stretching | ~1678 | researchgate.net | |
| NH₂ Scissoring | ~1582 | researchgate.net | |
| N-H Wagging | ~750 | frontiersin.org | |
| Succinate | C-H Stretching (CH₂) | 2980 - 2940 | acs.org |
| COO⁻ Asymmetric Stretching | 1590 - 1560 | acs.org | |
| CH₂ Bending (Scissoring) | ~1450 | acs.org | |
| COO⁻ Symmetric Stretching | 1420 - 1390 | acs.org | |
| C-C Stretching | ~1150 | carlroth.com | |
| Diglycol Chain | O-H Stretching (terminal) | ~3440 (broad) | harvard.edu |
| C-H Stretching (CH₂) | 2950 - 2850 | bas.bg | |
| C-O-C Asymmetric Stretching | ~1113 - 1145 | harvard.edu | |
| CH₂ Wagging/Twisting | 1350 - 1240 | harvard.edu |
Vibrational spectroscopy is particularly sensitive to hydrogen bonding. In the crystal lattice of this compound, an extensive network of hydrogen bonds is expected between the N-H groups of the guanidinium cation, the carboxylate oxygens of the succinate anion, and the terminal hydroxyl group of the diglycol chain. frontiersin.orgrsc.org
These interactions manifest in several ways in the IR and Raman spectra:
Broadening and Red-Shifting of N-H and O-H Bands: The N-H stretching bands of the guanidinium group and the O-H stretching band of the terminal glycol hydroxyl are typically broad and shifted to lower frequencies (red-shifted) compared to their gas-phase or non-hydrogen-bonded states. This is a classic indicator of strong hydrogen bond formation. harvard.edursc.org
Shifts in Carboxylate Frequencies: The positions of the asymmetric and symmetric COO⁻ stretching bands are sensitive to their environment. The formation of strong hydrogen bonds with the N-H donors of the guanidinium cation can perturb these frequencies, providing insight into the strength and nature of the ion pairing. frontiersin.org
Low-Frequency Modes: In the far-infrared or low-frequency Raman region (below 400 cm⁻¹), vibrations corresponding to the stretching and bending of the hydrogen bonds themselves (e.g., O···H-N) can sometimes be observed directly. rsc.orgescholarship.org These modes provide direct evidence of the intermolecular connectivity. Theoretical studies on guanidinium salts have shown that these interactions are a mix of electrostatic forces and hydrogen bonds. frontiersin.org
The flexibility of the diethylene glycol chain, -CH₂-CH₂-O-CH₂-CH₂-OH, allows for different spatial arrangements or conformations (rotational isomers) around the C-C and C-O bonds. Raman and IR spectroscopy can distinguish between these conformers.
For polyethylene (B3416737) glycol (PEG) and related oligomers, the most stable conformation around the C-C bond is typically gauche, while the C-O bonds prefer a trans arrangement (TGT conformation). harvard.edu However, other conformations like TGG or GGT can also exist, particularly in amorphous or liquid states. harvard.edu
Specific vibrational bands are known to be markers for these conformations:
A band around 865 cm⁻¹ in the Raman spectrum is often assigned to the C-C stretching mode in a gauche conformation. mdpi.com
The region between 1325-1350 cm⁻¹ is associated with CH₂ wagging modes. The presence of a band near 1350 cm⁻¹ is characteristic of gauche C-C conformations, while a band near 1325 cm⁻¹ is assigned to the wagging mode in a trans C-C conformation. harvard.edu
The C-O-C stretching vibration, typically a strong band around 1113-1145 cm⁻¹, can also show shifts in position and changes in band shape depending on the conformational order of the chain. harvard.edubas.bg
By analyzing these specific regions in the IR and Raman spectra of this compound, it is possible to determine the predominant conformation of the glycol chain within the crystal structure or in solution. researchgate.netnih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the covalent structure of a molecule. For this compound, ¹H and ¹³C NMR provide a map of the hydrogen and carbon atoms, respectively, while 2D techniques establish their connectivity.
The expected NMR spectrum of this compound would show distinct signals for each of its three components. The chemical shifts are influenced by the electronic environment of each nucleus.
¹H NMR: In a typical deuterated solvent like D₂O, the following proton signals are expected:
Succinate: A sharp singlet for the four equivalent methylene protons (-CH₂-CH₂-), expected around δ 2.4-2.6 ppm .
Diglycol Chain: The eight protons of the diethylene glycol moiety would appear as two or more multiplets in the region of δ 3.5-3.8 ppm . The protons on the carbon adjacent to the guanidine nitrogen may be shifted slightly downfield compared to those adjacent to the terminal hydroxyl group.
Guanidinium and Hydroxyl Protons: The N-H protons of the guanidinium group and the O-H proton of the glycol are exchangeable with deuterium (B1214612) in D₂O and would therefore likely not be observed. In an aprotic solvent like DMSO-d₆, they would appear as broad signals.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals:
Succinate: Two signals corresponding to the succinate anion: one for the two equivalent methylene carbons (-CH₂-CH₂-) around δ 30-35 ppm and one for the two equivalent carboxylate carbons (-COO⁻) around δ 175-180 ppm .
Diglycol Chain: Two signals for the carbons of the diethylene glycol chain. The carbon adjacent to the terminal -OH group and the carbon adjacent to the central ether oxygen would have slightly different chemical shifts, typically in the range of δ 60-75 ppm . For diethylene glycol itself, the terminal carbons appear around δ 61 ppm and the internal carbons around δ 72 ppm.
Guanidinium: A single signal for the central carbon of the guanidinium group is expected in the range of δ 155-160 ppm , characteristic of a resonance-stabilized sp² carbon bonded to three nitrogen atoms. acs.org
The predicted chemical shifts are summarized in the table below.
| Moiety | Atom Type (¹H) | Predicted ¹H Shift (ppm, in D₂O) | Atom Type (¹³C) | Predicted ¹³C Shift (ppm) | Source(s) |
| Succinate | -CH ₂-CH ₂- | ~2.5 (s, 4H) | -C H₂-C H₂- | ~33 | bas.bg |
| -C OO⁻ | ~178 | bas.bg | |||
| Diglycol | -O-CH ₂-CH ₂-OH | ~3.7 (m, 4H) | -O-C H₂-C H₂-OH | ~61, ~72 | chemicalbook.comchemicalbook.com |
| -N-CH ₂-CH ₂-O- | ~3.6 (m, 4H) | -N-C H₂-C H₂-O- | ~45, ~70 | tandfonline.com | |
| Guanidinium | -NH - & -NH ₂ | Not observed in D₂O | C (NHR)(NH₂)₂⁺ | ~158 | acs.org |
To unambiguously assign the signals and confirm the covalent structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment reveals which protons are spin-coupled to each other, typically those on adjacent carbons. For this compound, a COSY spectrum would show a cross-peak between the two sets of inequivalent methylene protons within the diglycol chain (e.g., between the protons at ~3.6 ppm and ~3.7 ppm), confirming their connectivity through the ether linkage (-CH₂-CH₂-O-CH₂-CH₂-). No other correlations would be expected, as the succinate protons are a singlet and the guanidinium protons are uncoupled to the rest of the molecule. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. An HSQC spectrum would provide definitive assignments for the carbon signals. For instance, it would show a correlation between the proton singlet at ~2.5 ppm and the carbon signal at ~33 ppm, confirming their assignment to the succinate methylene groups. It would also link the proton signals in the 3.5-3.8 ppm range to their corresponding carbon signals in the 60-75 ppm range, allowing for the precise assignment of the diglycol chain's carbons. rsc.orgresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting different parts of the molecule. For example, an HMBC spectrum could show a correlation from the protons on the glycol carbon adjacent to the nitrogen (-N-CH₂-) to the guanidinium carbon (~158 ppm). This would provide definitive proof of the covalent link between the diglycol chain and the guanidine functional group. rsc.org
Through the combined application of these 1D and 2D NMR techniques, the complete chemical structure of this compound can be unequivocally confirmed.
Solution-State Dynamics and Exchange Processes of Guanidinium Protons
The guanidinium group of this compound, due to its chemical structure, is a dynamic entity in solution, characterized by proton exchange processes that are influenced by factors such as pH, temperature, and solvent. While direct experimental data for this compound is not extensively available in public literature, the behavior of its guanidinium protons can be inferred from studies on analogous compounds like arginine, creatine, and other guanidinium salts. acs.orgcaltech.edunih.gov
The guanidinium group is a resonant structure, which means the positive charge is delocalized across the three nitrogen atoms. rsc.org The protons attached to these nitrogen atoms are not static and can exchange with protons in the solvent (e.g., water) or other exchangeable protons in the system. This exchange can be base-catalyzed. caltech.edu
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study these dynamic processes. acs.orgbsz-bw.de The rate of proton exchange influences the appearance of the NMR spectrum.
Slow Exchange: At low pH or low temperatures, the proton exchange rate is slow on the NMR timescale. In this scenario, the protons on the guanidinium nitrogen atoms can show distinct signals. For instance, studies on other guanidinium compounds have shown that it is possible to observe separate signals for the different N-H protons. acs.orgcaltech.edu
Intermediate Exchange: As the pH or temperature increases, the exchange rate becomes comparable to the NMR timescale, leading to broadened NMR signals.
Fast Exchange: At higher pH or temperatures, the proton exchange is rapid, resulting in a single, sharp, averaged signal for the exchanging protons.
The chemical shift of the guanidinium protons is also sensitive to their chemical environment and the strength of hydrogen bonding. bsz-bw.de In the case of this compound, the presence of the ether linkages in the diglycol moiety and the carboxylate groups of the succinate counter-ion can lead to intramolecular and intermolecular hydrogen bonding, which would influence the proton exchange rates and chemical shifts.
Table 1: Expected Influence of Environmental Factors on Guanidinium Proton Exchange in this compound (Based on Analogous Systems)
| Factor | Expected Effect on Proton Exchange Rate | Anticipated NMR Spectral Changes |
| Increasing pH | Increase | Transition from distinct/broad signals to a single sharp signal |
| Increasing Temperature | Increase | Transition from distinct/broad signals to a single sharp signal |
| Solvent Polarity | Varies | Shift in proton resonances and potential change in exchange kinetics |
(This table is a representation of expected behavior based on established principles of guanidinium chemistry and not based on direct experimental data for this compound.)
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of molecular weight and the elucidation of the chemical structure through fragmentation analysis. measurlabs.comuni-saarland.de For this compound, HRMS provides unambiguous confirmation of its elemental composition and offers insights into its structural connectivity.
The precise molecular weight of this compound (C₁₄H₃₂N₆O₈) has a calculated monoisotopic mass of 412.22816200 Da. nih.gov HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure this mass with high accuracy, typically within a few parts per million (ppm), thus confirming the elemental formula. acs.org
The fragmentation process in a mass spectrometer typically involves the cleavage of the weakest bonds and the formation of stable fragment ions. uni-saarland.de For the diglycol guanidine cation, key fragmentation pathways would likely involve:
Cleavage of the ether linkages: The C-O bonds in the diglycol chain are susceptible to fragmentation, leading to the loss of neutral fragments such as ethylene (B1197577) glycol or larger polyether units.
Loss of ammonia (B1221849) or guanidine: The guanidinium headgroup itself can fragment, although it is a relatively stable resonant structure.
Cleavage of the C-N bond: The bond connecting the diglycol chain to the guanidinium group can also cleave.
Table 2: Predicted High-Resolution Mass Spectrometry Data for the this compound Cationic Moiety ([C₅H₁₄N₃O₂]⁺)
| Fragment Ion Formula | Calculated Monoisotopic Mass (Da) | Plausible Origin |
| [C₅H₁₄N₃O₂]⁺ | 148.10805 | Protonated Diglycol Guanidine |
| [C₅H₁₁N₂O₂]⁺ | 131.08150 | Loss of NH₃ |
| [C₃H₉N₃]⁺ | 87.08050 | Cleavage of the ether chain |
| [CH₆N₃]⁺ | 60.05600 | Guanidinium fragment |
| [C₂H₅O]⁺ | 45.03349 | Fragment from the diglycol chain |
(This table presents a hypothetical fragmentation pattern for the cationic part of this compound for illustrative purposes. Actual experimental results may vary.)
The succinate counter-ion would not typically be observed in positive-ion mode mass spectrometry unless it forms adducts. Analysis in negative-ion mode would show the succinate anion at an m/z corresponding to its molecular weight. The fragmentation of the entire salt complex would depend on the ionization method used.
Computational and Theoretical Chemistry of Diglycol Guanidine Succinate
Quantum Chemical Calculations (Density Functional Theory, ab initio methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the intrinsic properties of molecules and ion pairs. These methods provide detailed insights into geometry, electronic structure, and spectroscopic characteristics.
Geometry Optimization and Electronic Structure Analysis of the Ion Pair and its Components
While specific geometry optimization of the diglycol guanidine (B92328) succinate (B1194679) ion pair is not readily found, extensive research exists on the guanidinium (B1211019) cation and the succinate anion separately.
The guanidinium cation ([C(NH2)3]+) is characterized by a planar D3h symmetry, a feature attributed to its Y-aromaticity. diva-portal.orgresearchgate.net DFT calculations, such as those using the B3LYP functional, have been employed to optimize its geometry, confirming the planarity and the delocalized nature of the π-electrons across the CN3 core. researchgate.netsemanticscholar.org The C-N bond lengths are typically calculated to be equivalent, around 1.34 Å, with N-C-N bond angles of approximately 120°. diva-portal.org The introduction of a diglycol substituent (–CH2CH2OCH2CH2OH) to the guanidinium moiety would break this high symmetry, leading to a more complex conformational landscape. The flexible ether chain would introduce additional degrees of freedom, and the terminal hydroxyl group would be available for further interactions.
The succinate dianion ([C4H4O4]2-) has been the subject of quantum chemical calculations to determine its optimized geometry and electronic parameters. aip.orgrsc.org These studies show that the delocalized electrons are concentrated at the terminal carboxyl groups. aip.org The conformational flexibility of the butane (B89635) backbone in succinic acid and its anions is a key feature, with both anti (extended) and gauche (folded) conformations being possible. researchgate.netnih.gov In an aqueous solution, the succinate ion is strongly hydrated due to its two carboxylate groups. diva-portal.org
The ion pair formation between the diglycol guanidinium cation and the succinate anion would be primarily driven by strong electrostatic interactions and hydrogen bonding. The positively charged guanidinium group would interact favorably with the negatively charged carboxylate groups of the succinate. It is anticipated that multiple hydrogen bonds would form between the N-H protons of the guanidinium moiety and the oxygen atoms of the succinate's carboxylate groups, a common motif in guanidinium-carboxylate interactions. researchgate.net
Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)
Theoretical calculations can predict spectroscopic parameters that can be compared with experimental data.
Vibrational Frequencies: For the guanidinium cation, vibrational analysis confirms the stability of its optimized planar structure. researchgate.net Harmonic IR frequency calculations on succinic acid conformers have been performed to understand their stability. researchgate.net For the ion pair, the vibrational frequencies would be dominated by the characteristic modes of the guanidinium and succinate moieties, with shifts indicating the strength of the hydrogen bonding interactions between them. For instance, the N-H stretching frequencies in the guanidinium cation would be expected to red-shift upon forming hydrogen bonds with the succinate anion.
NMR Chemical Shifts: The chemical shifts in NMR spectroscopy are sensitive to the electronic environment of the nuclei. Theoretical predictions of 1H and 13C NMR chemical shifts can aid in structure elucidation. The delocalized electronic nature of the guanidinium cation influences its chemical shifts. The chemical shift of the N-H protons is particularly sensitive to hydrogen bonding and anion interactions. For diglycol guanidine succinate, the chemical shifts of the protons in the diglycol chain would provide information about its conformation and interaction with the succinate anion.
Analysis of Charge Distribution, Electrostatic Potential, and Stability of the Guanidinium Cation
The stability and reactivity of the guanidinium cation are intrinsically linked to its charge distribution and electrostatic potential.
Charge Distribution: The positive charge of the guanidinium cation is not localized on the central carbon atom but is distributed among the nitrogen and hydrogen atoms due to resonance. aip.org Mulliken population analysis and Natural Bond Orbital (NBO) analysis are computational methods used to quantify this charge distribution. This delocalization of charge is a key factor in the stability of the cation.
Electrostatic Potential (ESP): ESP maps visually represent the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. For the guanidinium cation, the ESP is positive across the entire molecule, with the most positive regions located around the hydrogen atoms of the amino groups. This makes the N-H groups potent hydrogen bond donors.
Stability: The guanidinium cation is exceptionally stable due to its resonance stabilization. The delocalization of the π-electrons over the CN3 framework significantly lowers its energy. The stability of substituted guanidinium cations has been shown to be influenced by the nature of the substituents. While the diglycol substituent would alter the electronic properties, the fundamental stability of the guanidinium core is expected to remain.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions in different environments over time.
Investigation of Dynamic Behavior in Solution and Solid-State Environments
MD simulations of guanidinium salts in aqueous solutions have revealed important insights into their behavior. The guanidinium cation is weakly hydrated, meaning it does not strongly structure the surrounding water molecules. This is due to its planar shape and delocalized charge. Simulations have shown that water molecules tend to form hydrogen bonds in the plane of the cation, while the faces are less hydrated.
For the succinate anion, MD simulations in water have shown that it is strongly hydrated due to its two charged carboxylate groups, which leads to its depletion from the air-water interface. diva-portal.org
In a solution of this compound, MD simulations would be expected to show strong ion pairing between the diglycol guanidinium cation and the succinate anion. The flexible diglycol chain would likely adopt conformations that allow for optimal solvation and interaction with the succinate. In the solid state, the ions would form a structured, three-dimensional hydrogen-bonded network. researchgate.net
Simulation of Intermolecular Interactions and Solvent Effects on Conformation
Intermolecular interactions are crucial to the properties of this compound. MD simulations can quantify these interactions.
Intermolecular Interactions: The primary interaction between the diglycol guanidinium cation and the succinate anion would be strong hydrogen bonds. The guanidinium group is an excellent hydrogen bond donor, and the carboxylate groups of succinate are excellent acceptors. Additionally, van der Waals interactions would be present between the aliphatic parts of the ions. In aqueous solution, the interactions with water molecules would compete with the ion-ion interactions.
Solvent Effects: The solvent plays a critical role in modulating the interactions between the ions. In a polar solvent like water, the strong electrostatic attraction between the cation and anion would be screened. However, the hydrophobic parts of the diglycol chain might influence the local solvent structure. The conformation of the flexible diglycol chain and the succinate backbone would be influenced by the surrounding solvent molecules, seeking a balance between intramolecular and intermolecular interactions to achieve the lowest energy state.
Theoretical Studies on Reaction Pathways and Energetics of Guanidine-Related Reactions
Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms and energetics associated with guanidine and its derivatives. These theoretical studies provide detailed, atom-level insights into reaction pathways, transition states, and the thermodynamic and kinetic factors that govern chemical transformations. Such investigations are crucial for understanding the catalytic activity of guanidine compounds, their reactivity, and their decomposition processes.
Theoretical models have been successfully applied to a variety of guanidine-related reactions, including catalyzed organic syntheses, reactions with metal ions, cycloadditions, and thermal decomposition. By calculating parameters such as Gibbs free energies (ΔG), activation energies (Ea), and reaction enthalpies, researchers can predict the most likely reaction pathways and understand the influence of molecular structure on reactivity. rsc.orgmdpi.comirb.hr
Guanidine-Catalyzed Reactions
Guanidine and its derivatives are effective organocatalysts for a range of chemical reactions. Computational studies have been instrumental in revealing the mechanisms behind this catalytic prowess.
One prominent example is the guanidine-catalyzed aminolysis of cyclic carbonates, which has been investigated using DFT. rsc.orgrsc.org These studies highlight that the reaction pathway is dependent on the nature of the amine reactant. For instance, in the reaction involving propylene (B89431) carbonate catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), a bicyclic guanidine, DFT calculations demonstrated the catalyst's ability to act as a bifunctional system, simultaneously donating and accepting protons. This dual role significantly lowers the Gibbs energy of the reaction, explaining its high efficiency compared to derivatives where this bifunctionality is impeded. rsc.orgrsc.org
Another well-studied area is the aza-Henry reaction. DFT calculations on the reaction between isatin-derived N-Boc ketimine and nitromethane (B149229), catalyzed by a chiral guanidine–amide, revealed a three-step mechanism. mdpi.com The process involves:
Deprotonation of nitromethane by the catalyst.
Formation of the C–C bond.
Proton transfer from the guanidine to the ketimine, regenerating the catalyst. mdpi.com
The calculations identified the deprotonation as the rate-determining step, while the C–C bond formation was the chirality-controlling step. mdpi.com A dual activation model was proposed where the protonated guanidine activates the nitronate, and the amide group of the catalyst interacts with the ketimine substrate via hydrogen bonding. mdpi.com The enantioselectivity was attributed to steric repulsion, which raises the energy of the transition state for the less favored pathway. mdpi.com
| Transition State Pathway | Relative Gibbs Free Energy (kcal·mol⁻¹) | Description |
|---|---|---|
| G1-I-re-TS2 | 1.1 | Transition state leading to the major (R-configuration) product. |
| G1-I-si-TS2 | 2.3 | Transition state leading to the minor (S-configuration) product. |
| Activation Barrier (I-re path) | 2.4 | Lower activation barrier for C-C bond formation, favoring the R-product. |
| Activation Barrier (I-si path) | 4.6 | Higher activation barrier for C-C bond formation. |
Reactions of Guanidinium Ions
The reactivity of the guanidinium cation has also been a subject of theoretical investigation. Studies on the gas-phase reactions between guanidine and the copper(I) ion (Cu⁺) using DFT have provided fundamental insights into its coordination and subsequent fragmentation. acs.org Calculations at the B3LYP/6-311+G(2df,2p)//B3LYP/6-311G(d,p) level showed that Cu⁺ preferentially attaches to the imino nitrogen of guanidine. acs.org Attachment to an amino nitrogen results in a local minimum that is significantly higher in energy. acs.org
The theoretical models predicted two primary reaction channels for the loss of ammonia (B1221849) (NH₃), both having nearly equal activation barriers. acs.org These pathways lead to the formation of different copper-containing complexes, H₂N−CN−Cu⁺ and HNCNHCu⁺. acs.org
| Parameter | Calculated Value (kcal/mol) | Description |
|---|---|---|
| Guanidine−Cu⁺ Binding Energy | 77.9 | Energy released upon the association of Cu⁺ with guanidine. |
| Energy Difference (Imino vs. Amino attachment) | ~26 | Energy by which the imino-attached complex is more stable than the amino-attached complex. |
| Heat of Formation (H₂N−CN−Cu⁺) | 225 ± 2 | Estimated heat of formation for one of the ammonia-loss products. |
| Heat of Formation (HNCNHCu⁺) | 237 ± 2 | Estimated heat of formation for the alternative ammonia-loss product. |
Influence of Guanidine Substitution and Decomposition
Computational studies have also quantified the electronic influence of guanidine substituents on reaction energetics. Quantum-chemical calculations on the Diels-Alder reaction of heterocyclic dienes (like pyrrole (B145914) and furan) with acetylene (B1199291) showed that adding a guanidine substituent moderately affects the reaction barriers by up to ~4 kcal mol⁻¹. irb.hr A key finding was that the protonation state of the guanidine group has a significant impact. Upon protonation, the guanidinium group acts as an electron-withdrawing group, which lowers the molecular orbital energies of the diene and alters its reactivity. irb.hr
The decomposition of guanidinium-based energetic materials is another area where theoretical studies provide critical insights. Combined experimental and computational work on guanidinium azotetrazolate (GzT) identified the primary decomposition products and pathways. psu.edu Quantum mechanics calculations suggested that the initiation of decomposition occurs via the opening of the tetrazole ring, leading to the release of molecular nitrogen (N₂). psu.edu
Reaction Kinetics and Mechanistic Investigations Involving Diglycol Guanidine Succinate Analogues
Kinetic Studies of Guanidine-Catalyzed Polymerization Reactions
Guanidine (B92328) derivatives have emerged as potent organocatalysts for various polymerization reactions, particularly the ring-opening polymerization (ROP) of cyclic esters and N-carboxyanhydrides (NCAs). researchgate.netcore.ac.uk Kinetic studies are crucial for understanding the efficiency, control, and mechanism of these polymerizations.
In the context of N-butyl N-carboxyanhydride (Bu-NCA) polymerization, kinetic analysis revealed a first-order dependence of the propagation rate on both the monomer and the alcohol initiator concentrations. acs.org However, the concentration of the guanidine promoter, 1,1,3,3-tetramethylguanidine (B143053) (TMG), had a zero-order effect on the propagation rate, suggesting it primarily facilitates the initiation step rather than participating directly in chain growth. acs.org This behavior is characteristic of a controlled polymerization process. acs.org
The kinetics of ε-caprolactone ROP catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) with butane-1,4-diol as an initiator showed a significantly lower activation energy (22.5 kJ·mol⁻¹) compared to when butan-1-ol was the initiator (39.5 kJ·mol⁻¹). researchgate.net This difference suggests an intramolecular hydrogen-bonding-assisted mechanism when a diol is used, enhancing the reaction efficiency. researchgate.net
The structure of the guanidine catalyst also plays a critical role in polymerization kinetics. While the strong base TBD exhibits high catalytic activity, it can lead to diminished control over the polymerization of highly reactive monomers like lactide. researchgate.net Conversely, systems like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) combined with thiourea (B124793) offer better control but at the cost of longer reaction times and potentially incomplete monomer conversion. researchgate.net For the ROP of cyclotrisiloxanes, guanidines with an R–N=C(N)–NH–R′ structure, such as 1,3-trimethylene-2-propylguanidine, have demonstrated excellent catalytic performance. rsc.org
Below is a table summarizing kinetic data for guanidine-catalyzed polymerization reactions.
| Monomer | Catalyst/Initiator | Key Kinetic Findings | Reference |
| N-Butyl N-carboxyanhydride | TMG / Benzyl alcohol | First-order in monomer and initiator; Zero-order in TMG. | acs.org |
| ε-Caprolactone | TBD / Butane-1,4-diol | Activation energy of 22.5 kJ·mol⁻¹. | researchgate.net |
| ε-Caprolactone | TBD / Butan-1-ol | Activation energy of 39.5 kJ·mol⁻¹. | researchgate.net |
| rac-Lactide | Chiral DiPh-TBD | Full monomer conversion in 1 minute at a [rac-LA]/[Cat.] ratio of 100/1. | researchgate.net |
| Hexamethylcyclotrisiloxane | TMnPG / Water | Linear increase of molecular weight with conversion; narrow polydispersity. | rsc.org |
Mechanistic Pathways of Guanidine-Based Organocatalysis
Guanidine-based catalysts operate through diverse mechanistic pathways, often leveraging their unique structural and electronic properties. researchgate.netnih.gov Their high basicity allows them to act as Brønsted bases, while their ability to form multiple hydrogen bonds enables them to function as hydrogen-bond donors. researchgate.netthieme-connect.com Some guanidines can also act as nucleophilic catalysts. nih.gov
A common mechanistic motif in Brønsted base catalysis involves the deprotonation of a substrate by the guanidine to form a guanidinium (B1211019) cation and a substrate anion. thieme-connect.com This ion pair can then engage in subsequent reaction steps. thieme-connect.com The guanidinium cation can activate an electrophile through hydrogen bonding, sometimes in a bifunctional manner where it activates both the nucleophile and electrophile simultaneously. thieme-connect.commdpi.com
Mechanistic investigations into the guanidine-catalyzed reductive amination of carbon dioxide have identified different temperature-dependent pathways. whiterose.ac.ukwhiterose.ac.uk At lower temperatures (23 °C), the reaction proceeds predominantly through a pathway leading to formamide. whiterose.ac.ukwhiterose.ac.uk At higher temperatures (60 °C), a different, higher-energy pathway becomes competitive, leading to the formation of aminal and N-methylamine products. whiterose.ac.ukwhiterose.ac.uk
Hydrogen bonding is a cornerstone of guanidine-based organocatalysis, playing a critical role in substrate recognition, activation, and stereochemical control. rsc.orgwikipedia.org The guanidinium ion, formed upon protonation of the guanidine catalyst, is an excellent bidentate hydrogen-bond donor. thieme-connect.com
In many reactions, the guanidinium moiety activates substrates by forming hydrogen bonds. nih.gov For instance, in the aza-Henry reaction of isatin-derived ketimines, the protonated guanidine catalyst activates the nitronate intermediate, while another part of the catalyst, such as an amide group, can simultaneously interact with the ketimine substrate via intermolecular hydrogen bonding. mdpi.com This dual activation model is crucial for both the reaction rate and the observed selectivity. mdpi.com
The catalytic activity of guanidines in the ring-opening of cyclic carbonates is also heavily influenced by hydrogen bonding. rsc.org The ability of TBD to act as both a proton donor and acceptor through hydrogen bonding significantly lowers the reaction's Gibbs free energy, explaining its superior efficiency compared to its methylated counterpart (MTBD), which lacks this dual capability. rsc.orgrsc.org Furthermore, the inclusion of a guanidine group in the distal environment of an iron porphyrin enhances the rate and selectivity of oxygen reduction, with hydrogen bonding from the pendant guanidine group activating the O–O bond of a hydroperoxide intermediate. rsc.orgrsc.org
Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the intermediates and transition states of guanidine-catalyzed reactions. rsc.orgrsc.org These studies provide detailed structural and energetic information about the reaction pathway. rsc.orgrsc.org
For the guanidine-catalyzed aza-Henry reaction, DFT calculations have identified the turnover-determining intermediates (TDI) and transition states (TDTS). mdpi.com The reaction proceeds through a three-step mechanism: deprotonation of nitromethane (B149229), C-C bond formation, and proton transfer to regenerate the catalyst. mdpi.com The calculations showed that an ion-pair intermediate is formed after the initial deprotonation step. mdpi.com
In the TBD-catalyzed aminolysis of propylene (B89431) carbonate, DFT investigations have mapped out the entire reaction pathway, optimizing the geometries of intermediates and transition states. rsc.orgrsc.org The calculations revealed a concerted mechanism for the uncatalyzed reaction, while the TBD-catalyzed reaction proceeds through a stepwise pathway involving a dual proton exchange that significantly lowers the activation barrier. rsc.org The rate-determining step in the TBD-catalyzed reaction is the formation of the first reactive intermediate. rsc.org The identification of these transient species is crucial for a complete understanding of the catalytic cycle. mdpi.comacs.org
Formation Kinetics of Guanidinosuccinate from Precursors under Chemical Conditions
Guanidinosuccinic acid (GSA) is a compound of biological interest, and understanding its formation kinetics from its precursors is important. One potential pathway for GSA formation involves the reaction of argininosuccinate (B1211890) (ASA) with reactive oxygen species. nih.gov
Studies have shown that GSA can be formed from the incubation of ASA with 3-morpholinosydomine hydrochloride (SIN-1), a compound that generates both nitric oxide (NO) and superoxide (B77818) anions. nih.gov The reaction between NO and superoxide produces peroxynitrite, which can then be converted to the highly reactive hydroxyl radical. nih.gov It is this hydroxyl radical that is primarily responsible for the conversion of ASA to GSA. nih.gov
The kinetics of this formation are dependent on the concentrations of the reactants and the incubation time. nih.gov Interestingly, the synthesis of GSA was maximal at a SIN-1 concentration of 0.5 mM and decreased at higher concentrations. nih.gov The formation of GSA was completely inhibited by a hydroxyl radical scavenger (DMSO) and a nitric oxide scavenger (carboxy-PTIO), confirming the roles of these species in the reaction. nih.gov A superoxide scavenger (SOD) partially reduced GSA synthesis. nih.gov
In a biological context, the enzyme L-arginine:glycine (B1666218) amidinotransferase (AGAT) catalyzes the formation of guanidinoacetate from arginine and glycine via a double-displacement mechanism, which involves a formamidine (B1211174) group covalently attached to the enzyme as an intermediate. physiology.org The reaction is reversible with an equilibrium constant near 1. physiology.org While not directly the formation of guanidinosuccinate, this provides insight into the kinetics of related guanidino compound synthesis.
The table below summarizes the Michaelis constants (Km) for the substrates of the AGAT reaction.
| Substrate | Km (mM) | Reference |
| Arginine | 1.3–2.8 | physiology.org |
| Glycine | 1.8–3.1 | physiology.org |
| Guanidinoacetate | 3.9 | physiology.org |
| Ornithine | 0.1 | physiology.org |
Influence of Structural Modifications on Reaction Rates and Selectivity
Structural modifications to guanidine-based catalysts can have a profound impact on their reactivity and selectivity. ekb.egacs.org By systematically altering the substituents on the guanidine core, it is possible to fine-tune the catalyst's steric and electronic properties to optimize performance for a specific reaction. ekb.eg
In the context of guanidine-catalyzed polymerization, steric hindrance around the catalytic site can significantly affect the reaction rate. Highly hindered guanidines, such as those with bulky cycloalkyl substituents, have shown poor catalytic activity in the polymerization of isophorone (B1672270) diisocyanate and a polyol, suggesting that nucleophilicity, rather than just basicity, is a key factor. tandfonline.com Less hindered, and therefore more nucleophilic, guanidines led to a notable increase in the reaction kinetics. tandfonline.com
For the reductive amination of CO₂, alkylated N,N,N′,N′-tetramethylguanidine (TMG) derivatives were found to be more stable and active catalysts than TMG itself. whiterose.ac.uk This is because TMG can be formylated under the reaction conditions, leading to catalyst deactivation, a process suppressed by alkylation. whiterose.ac.uk
In the oxygen reduction reaction catalyzed by iron porphyrins, modifying the substituents on a pendant guanidine group significantly affects both the rate and selectivity. rsc.org Introducing more hydrophobic residues into the guanidine group enhances the selectivity towards the desired 4e⁻/4H⁺ reduction pathway by decreasing the release of partially reduced oxygen species. rsc.org The combination of a pendant guanidine ligand and an axial imidazole (B134444) ligand proved particularly effective for a facile and selective oxygen reduction. rsc.org
Computational studies on the aza-Henry reaction have been used to design new catalysts. mdpi.com By replacing the guanidine moiety in a known catalyst with a more basic cyclopropenimine and modifying the chiral backbone, researchers aimed to enhance both catalytic activity and chiral induction through synergistic effects. mdpi.com
Supramolecular Chemistry and Crystal Engineering with Guanidinium Succinate Systems
Rational Design and Self-Assembly of Guanidinium-Carboxylate Complexes
The rational design of supramolecular structures hinges on the principle of molecular recognition, where molecules with complementary shapes and chemical properties selectively bind to one another. In guanidinium-carboxylate systems, the planar, threefold symmetric guanidinium (B1211019) cation and the dicarboxylate succinate (B1194679) anion serve as ideal building blocks for self-assembly. rsc.org The guanidinium group's ability to form multiple hydrogen bonds, coupled with its positive charge, allows for strong and directional interactions with the negatively charged carboxylate groups of succinate. rsc.orgresearchgate.net
This predictable interaction, often referred to as a supramolecular synthon, is a cornerstone of crystal engineering. Scientists can rationally design complex architectures by selecting appropriate molecular components that will spontaneously assemble into the desired structure. rsc.org The self-assembly process is driven by the formation of these stable, non-covalent bonds, leading to the creation of well-ordered crystalline materials. mdpi.comresearchgate.net The development of multicatalytic systems, for instance, leverages this self-assembly to position different catalytic sites in close proximity, mimicking the efficiency of natural enzymes. mdpi.com
Exploitation of Charge-Assisted Hydrogen Bonds in Crystal Engineering
A key feature of the guanidinium-succinate interaction is the formation of charge-assisted hydrogen bonds (CAHBs). researchgate.netscielo.org.mx These are a particularly strong type of non-covalent interaction where the electrostatic attraction between the positively charged guanidinium and the negatively charged carboxylate significantly enhances the strength of the hydrogen bonds. researchgate.net The energy of a typical CAHB system can be substantially higher than that of a neutral hydrogen bond. researchgate.net
This robust and directional bonding is a powerful tool in crystal engineering. researchgate.netscielo.org.mx It allows for the reliable construction of specific and predictable hydrogen-bonding patterns, such as the common R22(8) ring motif, where two hydrogen bonds form a ring containing eight atoms. rsc.orgscielo.org.mx This motif is frequently observed in guanidinium-carboxylate complexes and serves as a fundamental building block for creating more extended one-, two-, or three-dimensional networks. rsc.orgscielo.org.mx The strength of these CAHBs imparts significant stability to the resulting crystalline lattice. researchgate.net
Anion Recognition Properties of Guanidinium-Based Receptors
The guanidinium group is a highly effective motif for anion recognition, a critical process in both biological and synthetic systems. nih.govnih.govddugu.ac.in Its ability to remain protonated over a wide pH range and its capacity to form multiple hydrogen bonds make it an excellent receptor for anions, particularly oxoanions like carboxylates and phosphates. researchgate.netresearchgate.net
In the context of diglycol guanidine (B92328) succinate, the guanidinium moiety acts as a receptor specifically tailored to bind the succinate anion. This recognition is driven by a combination of electrostatic attraction and the formation of specific hydrogen-bonding patterns. nih.gov The design of artificial receptors for various anions is a significant area of research in supramolecular chemistry, with applications ranging from sensing to separations. nih.govutexas.edu By modifying the structure of the guanidinium-based receptor, it is possible to tune its selectivity and affinity for different anionic guests. researchgate.net
Construction of Ordered Crystalline Networks and Porous Materials
An exciting application of this crystal engineering approach is the creation of porous materials. rsc.org By carefully selecting the building blocks, it is possible to design crystalline networks with well-defined channels or cavities. rsc.orgrsc.org These porous organic frameworks can have applications in areas such as gas storage, separation, and catalysis. While creating permanently porous materials from charged components can be challenging, the strength of charge-assisted hydrogen bonds suggests that highly stable porous structures should be achievable. anu.edu.au The inclusion of solvent molecules, such as water, can also play a role in templating the formation of these porous networks. rsc.orgrsc.org
Co-crystallization Strategies with Diglycol Guanidine Succinate and Related Salts
Co-crystallization is a powerful technique used to modify the physicochemical properties of a solid without altering its chemical composition. ugr.esnih.gov It involves crystallizing two or more different molecules together in a stoichiometric ratio to form a new crystalline phase. This approach is widely used in the pharmaceutical industry to improve properties such as solubility, stability, and bioavailability. ugr.esnih.gov
In the context of this compound, co-crystallization can be employed to create new multi-component materials with tailored properties. For example, co-crystallizing a drug molecule that is a salt (like fluoxetine (B1211875) HCl) with a neutral molecule like succinic acid can result in a new co-crystal with different physical properties. nih.gov The strategy relies on the formation of robust supramolecular synthons, such as the hydrogen bonds between a carboxylic acid and a chloride ion. nih.gov Similarly, co-crystals of APIs with dicarboxylic acids like succinic acid have been shown to form trimeric assemblies held together by hydrogen bonds, which can influence the drug's dissolution behavior. ugr.es The predictability of guanidinium-carboxylate interactions makes this system a promising candidate for designing novel co-crystals with desired functionalities.
Advanced Chemical Applications and Functional Materials
Development of Novel Organocatalytic Systems based on Guanidine (B92328) Scaffolds
Guanidine and its derivatives are recognized as powerful neutral organic bases and organocatalysts. researchgate.net Their catalytic activity often stems from their high basicity and the ability to form multiple charge-assisted hydrogen bonds. researchgate.net The guanidinium (B1211019) cation, formed upon protonation, can act as a Brønsted or Lewis acid, enabling a wide range of chemical transformations. academie-sciences.fr This dual functionality allows the triaza (CN3) core to be an effective tool in reactions such as Michael additions, Mannich reactions, and ring-opening polymerizations. academie-sciences.fr
The catalytic cycle typically involves proton transfer from a substrate to the guanidine base, creating a guanidinium cation. This cation then forms a complex with the substrate(s), acting as a bifunctional catalyst that activates the components through hydrogen bonding. researchgate.net DFT calculations have shown that switchable hydrogen bonds formed by the positively charged guanidinium ion can impart high activity and stereoselectivity in asymmetric reactions. rsc.org For instance, chiral guanidine-amide catalysts have been successfully used in the cyclization of 1,3-enynes to produce δ-lactone derivatives with excellent enantiomeric excess (ee) and diastereomeric ratios (dr). rsc.org
Guanidine scaffolds have proven effective in various catalytic applications:
Asymmetric Catalysis : Chiral guanidinium salts are used as phase-transfer catalysts, forming hydrogen bonds with polar fragments of substrates. ineosopen.org Proline-derived guanidine organocatalysts have been applied to the Michael addition of 2-hydroxy-1,4-napthoquinone to β-nitrostyrene. rsc.org
Bifunctional Catalysis : Guanidine-urea bifunctional organocatalysts have been developed for the asymmetric α-hydroxylation of lactones, a key step in the synthesis of camptothecin (B557342) analogues. nih.gov
Base Catalysis : Tetramethylguanidine efficiently catalyzes the bromolactonization of unsaturated carboxylic acids. ineosopen.org
The versatility of the guanidine core continues to drive the development of new organocatalytic systems for complex organic transformations. researchgate.netacademie-sciences.fr
Integration of Guanidinium Succinates in Polymer Chemistry and Materials Science
The integration of guanidinium salts into polymers and materials science leverages their unique catalytic and structural properties. Guanidine derivatives serve as potent organocatalysts for ring-opening polymerization (ROP) of cyclic esters like lactones, a key process in producing biodegradable polyesters. researchgate.netcore.ac.uk For example, guanidine and amidine organocatalysts are effective initiators for the polymerization of β-lactone under mild conditions. researchgate.net
Guanidinium-based ionic porous organic polymers (POPs) represent a novel class of functional materials. These cationic polymers exhibit high efficiency in adsorbing anionic pollutants due to strong electrostatic interactions. rsc.org A guanidinium-based POP synthesized through either solvothermal or mechanochemical methods demonstrated exceptionally high uptake of permanganate (B83412) ions from aqueous solutions, with a removal efficiency of 100%. rsc.org The mechanochemical synthesis route is noted as being more environmentally benign and cost-effective. rsc.org
Furthermore, cationic polymers can be synthesized by reacting an aldehyde with guanidine, resulting in polymers with a net cationic charge that are useful for separating charged materials from aqueous media. google.com In the context of polyurethanes, novel organocatalysts based on guanidine derivatives have been evaluated for the polymerization reaction between poorly reactive diisocyanates and diols, which typically require harsh reaction conditions. tandfonline.com
The succinate (B1194679) component can also play a crucial role. For instance, in studies of 1,3-diphenyl guanidine succinate (DPGSU), the material was found to be a new organic charge transfer nonlinear optical material, indicating the potential for creating functional materials by pairing specific guanidinium cations with succinate anions. aip.org
Exploration of Guanidinium Salts in Ferroelectric and Nonlinear Optical Materials
Guanidinium salts are a promising class of materials for nonlinear optical (NLO) and ferroelectric applications. ijop.ir The guanidinium cation [C(NH2)3]+ is a planar, acentric, two-dimensional cation that can be considered an octupolar chemical entity, a desirable feature for NLO properties. ijop.iruc.pt The combination of a polarizable organic cation like guanidinium with an anion capable of forming extensive hydrogen-bonded crystal structures can lead to materials with interesting physical properties, including ferroelectric, antiferroelectric, and ferroelastic behaviors. ijop.ir
A key requirement for ferroelectricity is a non-centrosymmetric crystal structure, which prevents the cancellation of dipole moments. psi.ch Organic–inorganic hybrid materials combining the NLO properties of organic groups with the stability of inorganic components are of particular interest. acs.org Guanidinium-based hybrid materials have been shown to induce a strong second harmonic generation (SHG) effect and large birefringence with a wide energy band gap, making them good candidates for NLO applications in the ultraviolet (UV) region. acs.org
Guanidinium hydrogen succinate (GHS) has been grown as a single crystal and characterized for its NLO properties. ias.ac.inias.ac.in Using the Z-scan technique, its third-order NLO parameters were determined, confirming its potential for optical device applications. ias.ac.inias.ac.in
| Property | Symbol | Value |
|---|---|---|
| Nonlinear Refractive Index | n₂ | -5.78 × 10⁻⁸ cm² W⁻¹ |
| Nonlinear Absorption Coefficient | β | 0.72 × 10⁻⁴ cm W⁻¹ |
| Third-Order NLO Susceptibility | χ⁽³⁾ | 8.09 × 10⁻⁶ esu |
Historically, guanidinium aluminum sulphate hexahydrate was identified as a member of a new class of ferroelectric materials, distinct from previously known materials like Rochelle salt and barium titanate. google.com More recently, simple guanidinium salts are being revisited for their potential to exhibit room-temperature ferroelectricity in hydrogen-bonded supramolecular structures. researchgate.netresearchgate.net
Applications in Chemical Separations and Adsorption Technologies
The ability of the guanidinium group to bind strongly to anions through a combination of electrostatic interactions and hydrogen bonding makes its derivatives highly effective in chemical separation and adsorption technologies. These compounds are particularly adept at separating highly hydrophilic anions from aqueous solutions, a significant challenge in water treatment and chemical processing. labpartnering.org
Guanidinium-based systems have shown high selectivity for various oxyanions:
Sulfate (B86663) and other Oxyanions : Rigid bis-guanidinium compounds can effectively crystallize and separate the highly hydrophilic sulfate anion from water. labpartnering.org A simple N,N'-bis(2-pyridyl)guanidinium receptor was shown to selectively bind and extract sulfate from aqueous solutions into an organic phase. tandfonline.com Guanidinium-based compounds can remove a range of oxyanions, including sulfate, nitrate (B79036), chromate, phosphate (B84403), and carbonate. labpartnering.org
Phosphate : Guanidinium-functionalized materials are excellent for phosphate removal. Fe3O4 nanoparticles coated with a guanidinium-functionalized polyelectrolyte demonstrated efficient phosphate adsorption (3.7 mg g⁻¹) across a wide pH range, including under alkaline conditions where many other adsorbents fail. rsc.org In capacitive deionization, guanidinium-functionalized polyelectrolyte-coated carbon nanotube electrodes selectively adsorbed phosphate ions due to the combined effect of the ion-selective layer and strong hydrogen-bonding interactions. acs.org
Uranium : Ion-imprinted zeolite molecular sieves functionalized with guanidine groups have been developed for the selective extraction of uranium (U(VI)) from aqueous solutions, showing a maximum adsorption capacity of 141.09 mg g⁻¹. nih.gov
Adsorption processes using guanidinium compounds can be implemented using conventional methods, such as with clay adsorbents or through filtration with nanofiltration membranes. google.com The separation of guanidine itself can be achieved using mixed-mode chromatography columns. sielc.com
Utilization of Guanidinium Derivatives as Chemical Reagents in Organic Synthesis
Guanidine and its derivatives are widely used as reagents and catalysts in the synthesis of a variety of heterocyclic and open-chained organic compounds due to their strong basicity and unique reactivity. ineosopen.orgresearchgate.netresearchgate.net They are frequently employed in multicomponent reactions, offering an efficient pathway to complex molecules in a single step. tubitak.gov.tr
| Target Compound Class | Role of Guanidinium Derivative | Example Reaction | Reference |
|---|---|---|---|
| Quinazolines | Reagent/Catalyst | Reaction of 2-(2-chlorobenzylidene)cyclohexan-1-one with guanidine to yield quinazoline (B50416) derivatives. | ekb.eg |
| Reagent | One-pot multicomponent reaction involving isatin, dimedone, and guanidinium nitrate to synthesize spiro[indole-quinazoline] derivatives. | jsynthchem.com | |
| Oxazolidinones | Reagent/Catalyst | Guanidine compounds are used in the synthesis of various organic compounds, including oxazolidinones. | researchgate.net |
| Lactones | Organocatalyst | Chiral guanidine-catalyzed cyclization of 1,3-enynes for the synthesis of δ-lactone derivatives. | rsc.orgdntb.gov.ua |
| Catalyst | Tetramethylguanidine catalyzes the bromolactonization of unsaturated carboxylic acids. | ineosopen.org | |
| Carbonates | Catalyst | Acyclic guanidinium iodides catalyze the cycloaddition of CO₂ to epoxides to form cyclic carbonates under mild conditions. | researchgate.net |
| Promoter | Guanidine-promoted direct synthesis of open-chained carbonates. | researchgate.net |
In the synthesis of quinazolines , guanidine derivatives can act as the nitrogen source in cyclocondensation reactions. For example, various quinazoline derivatives have been prepared by reacting substituted cyclohexanones with guanidine. ekb.eg Novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione have also been synthesized and evaluated for their biological activities. rrpharmacology.rumdpi.com
For lactone synthesis , chiral guanidines have emerged as powerful asymmetric organocatalysts. rsc.org They facilitate reactions such as the cyclization of enynes and the α-hydroxylation of existing lactone structures, providing access to complex chiral molecules. rsc.orgnih.gov
In the synthesis of both cyclic and open-chained carbonates , guanidinium salts are effective catalysts, particularly for the chemical fixation of carbon dioxide. researchgate.netresearchgate.net Acyclic guanidinium iodides, for instance, have been shown to smoothly catalyze the reaction between CO₂ and epoxides at ordinary temperatures and pressures to yield five-membered cyclic carbonates. researchgate.net The catalytic activity is highly dependent on both the guanidinium cation and the iodide anion. researchgate.net
Q & A
Q. What methodologies are recommended for synthesizing and characterizing diglycol guanidine succinate in academic research?
Synthesis typically involves N-alkylation of guanidine precursors followed by succinate conjugation. Key steps include:
- N-Alkylation : Reacting guanidine derivatives with glycol-based alkylating agents under controlled pH and temperature (e.g., 60–80°C in anhydrous conditions) .
- Characterization : Use NMR (¹H/¹³C) to confirm guanidine-succinate linkage and assess purity via HPLC with UV detection (λ = 210–230 nm). Mass spectrometry (ESI-MS) validates molecular weight .
Q. How does this compound function in RNA extraction protocols, and how can its efficacy be assessed?
It acts as a buffering agent in RNA stabilization. To evaluate efficacy:
- Protocol : Combine with phenol/chloroform in RNAzol RT kits. Centrifuge at 12,000 × g for 15 minutes at 4°C to separate RNA .
- Purity Metrics : Measure A260/A230 ratios (target >2.0) to detect organic contaminants (e.g., guanidine thiocyanate). Lower ratios (<1.65) indicate residual succinate or phenol interference .
Q. What analytical techniques are critical for assessing the purity of this compound in biochemical applications?
- Spectrophotometry : Quantify A260/A280 ratios (ideal = 1.8–2.0) to detect protein or solvent residues.
- Chromatography : Reverse-phase HPLC with C18 columns (mobile phase: 0.1% TFA in acetonitrile/water gradient) resolves succinate from degradation products .
Advanced Research Questions
Q. How does this compound modulate mitochondrial succinate uptake, and what experimental designs validate its mechanism?
It competitively inhibits succinate transport via anion competition in mitochondrial membranes. Methodological insights:
- Mitochondrial Assay : Isolate rat liver mitochondria; incubate with 0–250 μM this compound and 3 mM succinate. Measure uptake via fluorometric succinate dehydrogenase activity .
- Competitive Inhibition : Use Lineweaver-Burk plots to differentiate between competitive (unchanged V_max, increased K_m) and non-competitive inhibition. Data from FCCP uncouplers (0–100 mM) show parallel trends .
Q. How should researchers address contradictions in data on this compound's role in oxidative phosphorylation (OXPHOS)?
Contradictions often arise from variable anion concentrations or uncoupler interactions. Mitigation strategies:
- Control Variables : Standardize mitochondrial isolation protocols (e.g., 0.25 M sucrose, 5 mM MgCl₂ buffers) to minimize batch effects .
- Replicate with Modulators : Test under respiratory inhibitors (e.g., rotenone for Complex I) to isolate OXPHOS-specific effects. Compare with dicoumarol, a known uncoupler, to confirm competitive behavior .
Q. What structural modifications of this compound enhance its bioactivity in energy-coupled systems?
- Phosphoryl Modification : Introduce phosphoryl groups to guanidine residues (e.g., via phosphoramidite chemistry) to increase anion binding affinity. Monitor hybridization efficiency via thermal denaturation assays (ΔT_m >5°C indicates stability) .
- Diastereomer Separation : Use chiral HPLC to isolate enantiomers. Test mitochondrial uptake rates to identify stereospecific activity .
Methodological Frameworks
What criteria ensure rigor in formulating research questions about this compound?
Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) frameworks:
Q. How can researchers optimize experimental designs to study structure-activity relationships?
- DoE (Design of Experiments) : Vary substituent groups (e.g., alkyl chain length, phosphoryl vs. carboxylate) systematically. Use ANOVA to identify significant variables .
- Cross-Validation : Compare results across multiple assays (e.g., mitochondrial uptake, RNA stability) to confirm bioactivity universality .
Data Analysis & Reporting
Q. What statistical approaches resolve variability in guanidine-succinate interaction studies?
- Multivariate Regression : Correlate anion concentration (independent variable) with uptake inhibition (dependent variable). Adjust for covariates like pH and temperature .
- Error Analysis : Calculate propagated uncertainties from spectrophotometric measurements (e.g., ±0.05 A260/A230) to assess data reliability .
Q. How should researchers present conflicting findings on this compound’s dual role in RNA stabilization and mitochondrial inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
